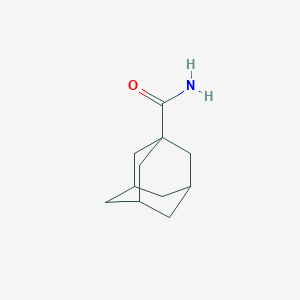
1-Adamantanecarboxamida
Descripción general
Descripción
1-Adamantanecarboxamide is an organic compound with the molecular formula C₁₁H₁₇NO. It is derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and rigidity, making it a valuable subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
1-Adamantanecarboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex adamantane derivatives, which are valuable in materials science and organic synthesis.
Biology: In biological research, 1-adamantanecarboxamide is studied for its potential antiviral properties.
Medicine: Although not widely used as a drug itself, derivatives of 1-adamantanecarboxamide are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Mecanismo De Acción
Target of Action
1-Adamantanecarboxamide is a complex organic compound with a unique structure. It’s known that adamantane derivatives often interact with viral proteins, inhibiting their function .
Mode of Action
It’s known that the compound significantly inhibits the virus-specific synthesis of RNA and protein . This suggests that it may interfere with the replication process of certain viruses, although the exact mechanism remains to be elucidated.
Biochemical Pathways
Given its potential antiviral activity, it’s likely that it interacts with pathways involved in viral replication and protein synthesis .
Result of Action
It’s known to inhibit the virus-specific synthesis of rna and protein, which suggests that it may prevent the replication of certain viruses .
Análisis Bioquímico
Cellular Effects
It has been reported that adamantane carboxamides, a class of compounds to which 1-Adamantanecarboxamide belongs, can inhibit Ebola virus cell entry and glycoprotein . This suggests that 1-Adamantanecarboxamide may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Adamantanecarboxamide is not well-defined. It is known that the compound can inhibit the synthesis of RNA and protein in the Sindbis virus . This suggests that 1-Adamantanecarboxamide may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Métodos De Preparación
1-Adamantanecarboxamide can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of adamantanecarboxylic acid with ammonia or amines.
Industrial Production: Industrially, 1-adamantanecarboxamide is produced by treating adamantanecarboxylic acid with N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, followed by the addition of aqueous ammonia or the appropriate amine.
Análisis De Reacciones Químicas
1-Adamantanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form adamantanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-adamantanecarboxamide can yield adamantanemethylamine, typically using reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
1-Adamantanecarboxamide can be compared with other similar compounds:
1-Adamantanecarboxylic Acid: This compound is a precursor to 1-adamantanecarboxamide and shares similar structural features but lacks the amide functional group.
1-Adamantylamine: Another related compound, 1-adamantylamine, has an amine group instead of an amide group, leading to different chemical properties and reactivity.
1-Adamantanemethylamine: This compound is a reduction product of 1-adamantanecarboxamide and has applications in organic synthesis and materials science.
Propiedades
IUPAC Name |
adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZJTAMRPPVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203628 | |
| Record name | 1-Adamantanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-18-2 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5511-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
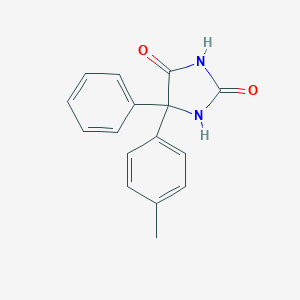

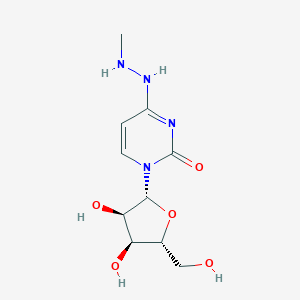

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
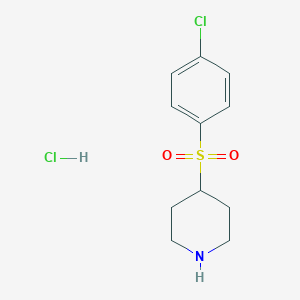


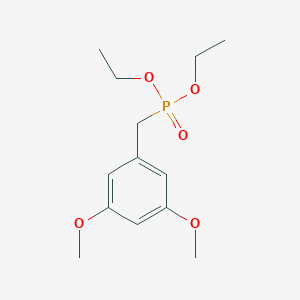
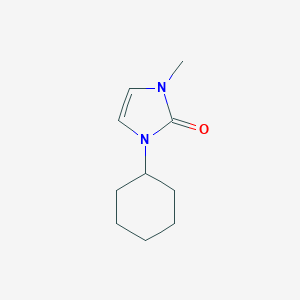

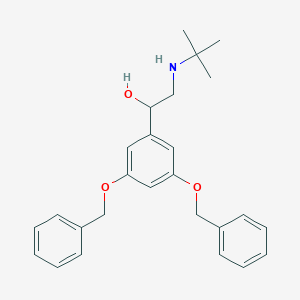

![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
